molecular formula C15H14O3S B6402219 2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95% CAS No. 1261900-64-4

2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402219
CAS RN: 1261900-64-4
M. Wt: 274.3 g/mol
InChI Key: MNKOOSROENBHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(4-methylthiophenyl)benzoic acid (2M4MTPBA) is a synthetic organic compound that is used in a variety of scientific applications. It is a white to off-white crystalline powder with a melting point of approximately 150°C. 2M4MTPBA is a useful reagent for organic synthesis and has been used in a variety of chemical reactions. It has also been used in the study of biological systems, including in the study of enzyme-catalyzed reactions.

Scientific Research Applications

2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study enzyme-catalyzed reactions, as well as to study the structure and function of proteins. It has also been used in the study of cell signaling pathways, as well as in the study of the structure and function of DNA.

Mechanism of Action

2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95% is thought to interact with proteins and enzymes in a variety of ways. It is believed to bind to the active site of enzymes, thereby inhibiting their activity. It is also believed to interact with proteins, altering their structure and function.
Biochemical and Physiological Effects
2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to alter the structure and function of proteins. It has also been shown to have an effect on cell signaling pathways, as well as on the structure and function of DNA.

Advantages and Limitations for Lab Experiments

2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95% is toxic and can be hazardous if not handled properly.

Future Directions

The potential applications of 2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95% are vast and varied. It could be used to study the structure and function of proteins, as well as to study the structure and function of DNA. It could also be used in the study of cell signaling pathways, as well as in the study of enzyme-catalyzed reactions. Additionally, it could be used to study the effects of drugs on biological systems, as well as to study the effects of environmental pollutants on biological systems. Finally, it could be used to study the effects of various diseases on biological systems.

Synthesis Methods

2-Methoxy-3-(4-methylthiophenyl)benzoic acid, 95% is synthesized through a multi-step process. It begins with the reaction of 4-methylthiophenol and 2-bromobenzoic acid in the presence of sodium hydroxide. This reaction yields 2-bromo-3-(4-methylthiophenyl)benzoic acid. This intermediate can then be reacted with methanol to form 2-methoxy-3-(4-methylthiophenyl)benzoic acid.

properties

IUPAC Name

2-methoxy-3-(4-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-14-12(4-3-5-13(14)15(16)17)10-6-8-11(19-2)9-7-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKOOSROENBHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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